3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester
Overview
Description
3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester is a chemical compound with the molecular formula C15H16ClNO2 and a molecular weight of 277.75 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a carboxylic acid ester, a chlorine atom, and an isopropyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with quinoline as the core structure.
Chlorination: The quinoline is chlorinated at the 4-position using reagents such as thionyl chloride or phosphorus pentachloride.
Isopropylation: The 6-position is then alkylated with isopropyl bromide in the presence of a strong base like sodium hydride.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or the quinoline ring to a dihydroquinoline.
Substitution: The chlorine atom can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, alcohol.
Substitution: 3-Quinolinecarboxylic acid, 4-amino-6-(1-methylethyl)-, ethyl ester.
Scientific Research Applications
3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, methyl ester
- 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, propyl ester
- 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, butyl ester
Uniqueness
Compared to its similar compounds, 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications .
Properties
IUPAC Name |
ethyl 4-chloro-6-propan-2-ylquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-4-19-15(18)12-8-17-13-6-5-10(9(2)3)7-11(13)14(12)16/h5-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGFRAHTKLIMDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203319 | |
Record name | Ethyl 4-chloro-6-(1-methylethyl)-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101203319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131548-99-7 | |
Record name | Ethyl 4-chloro-6-(1-methylethyl)-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131548-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-6-(1-methylethyl)-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101203319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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